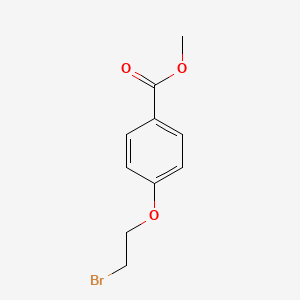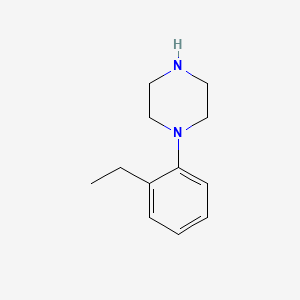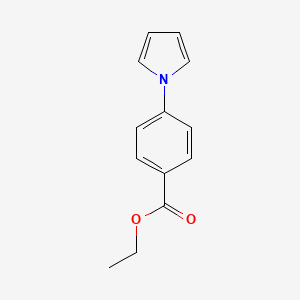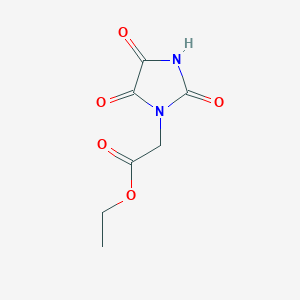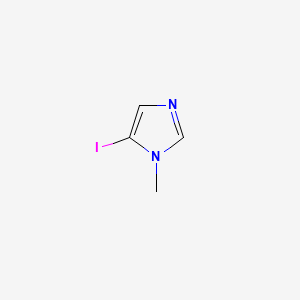
5-Iodo-1-méthyl-1H-imidazole
Vue d'ensemble
Description
5-Iodo-1-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. The presence of an iodine atom at the fifth position and a methyl group at the first position makes this compound unique. It is used in various chemical reactions and has applications in different fields, including pharmaceuticals and materials science.
Applications De Recherche Scientifique
5-Iodo-1-methyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of materials with specific properties, such as conductive polymers and catalysts.
Mécanisme D'action
Target of Action
5-Iodo-1-methyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The primary targets of imidazole derivatives are often enzymes or receptors involved in these biochemical pathways.
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . They interact with their targets, often enzymes or receptors, and induce changes that lead to their therapeutic effects. The specific interactions and changes induced by 5-Iodo-1-methyl-1H-imidazole would depend on its specific target, which is currently unknown.
Biochemical Pathways
Imidazole and its derivatives are known to affect various biochemical pathways due to their broad range of chemical and biological properties . They are involved in a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific biochemical pathways affected by 5-Iodo-1-methyl-1H-imidazole would depend on its specific target and mode of action, which are currently unknown.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of 5-Iodo-1-methyl-1H-imidazole’s action would depend on its specific target and mode of action. Given that imidazole derivatives are known for their broad range of biological activities , the effects could range from antibacterial to antitumor effects, among others.
Analyse Biochimique
Biochemical Properties
5-Iodo-1-methyl-1H-imidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 5-Iodo-1-methyl-1H-imidazole can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. It has been observed to interact with cytochrome P450 enzymes, where the nitrogen atom in the imidazole ring binds to the heme iron atom of the enzyme, affecting its catalytic activity . Additionally, 5-Iodo-1-methyl-1H-imidazole can form hydrogen bonds and hydrophobic interactions with various proteins, modulating their structure and function.
Cellular Effects
5-Iodo-1-methyl-1H-imidazole exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Iodo-1-methyl-1H-imidazole has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation . It also impacts gene expression by binding to transcription factors and altering their activity, resulting in upregulation or downregulation of specific genes. Furthermore, 5-Iodo-1-methyl-1H-imidazole can affect cellular metabolism by interacting with metabolic enzymes and altering their activity.
Molecular Mechanism
The molecular mechanism of action of 5-Iodo-1-methyl-1H-imidazole involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. For instance, 5-Iodo-1-methyl-1H-imidazole binds to the heme iron atom of cytochrome P450 enzymes, inhibiting their catalytic activity . It can also act as an allosteric modulator, binding to sites other than the active site of enzymes and altering their conformation and activity. Additionally, 5-Iodo-1-methyl-1H-imidazole can influence gene expression by binding to transcription factors and modulating their DNA-binding activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Iodo-1-methyl-1H-imidazole can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals . Long-term exposure to 5-Iodo-1-methyl-1H-imidazole has been shown to cause changes in cellular function, such as altered gene expression and metabolic activity. These effects are often reversible upon removal of the compound, but prolonged exposure can lead to irreversible changes in some cases.
Dosage Effects in Animal Models
The effects of 5-Iodo-1-methyl-1H-imidazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At high doses, 5-Iodo-1-methyl-1H-imidazole can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects. It is essential to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
5-Iodo-1-methyl-1H-imidazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions increase the compound’s solubility and facilitate its excretion from the body. Additionally, 5-Iodo-1-methyl-1H-imidazole can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 5-Iodo-1-methyl-1H-imidazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 5-Iodo-1-methyl-1H-imidazole can bind to intracellular proteins, such as albumin and cytosolic enzymes, which influence its localization and accumulation. The distribution of 5-Iodo-1-methyl-1H-imidazole within tissues is also affected by its binding affinity to plasma proteins and its ability to cross cellular membranes.
Subcellular Localization
The subcellular localization of 5-Iodo-1-methyl-1H-imidazole is determined by its interactions with specific targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting peptides or protein complexes . These interactions influence the activity and function of 5-Iodo-1-methyl-1H-imidazole, as its localization within different subcellular compartments can affect its access to target biomolecules and its overall biochemical activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1-methyl-1H-imidazole typically involves the iodination of 1-methyl-1H-imidazole. One common method is the electrophilic substitution reaction where iodine is introduced to the imidazole ring. The reaction can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an aqueous medium.
Industrial Production Methods: In an industrial setting, the production of 5-Iodo-1-methyl-1H-imidazole may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency.
Types of Reactions:
Substitution Reactions: 5-Iodo-1-methyl-1H-imidazole can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
- Substituted imidazoles with different functional groups replacing the iodine atom.
- Oxidized or reduced derivatives of the original compound.
- Complex molecules formed through coupling reactions.
Comparaison Avec Des Composés Similaires
1-Methyl-1H-imidazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Bromo-1-methyl-1H-imidazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
1-Methyl-4-nitro-1H-imidazole: Contains a nitro group, which significantly alters its chemical properties and reactivity.
Uniqueness: The presence of the iodine atom at the fifth position in 5-Iodo-1-methyl-1H-imidazole makes it particularly useful in reactions requiring halogenated intermediates. Its unique reactivity profile allows for the synthesis of a wide range of derivatives, making it a valuable compound in both research and industrial applications.
Propriétés
IUPAC Name |
5-iodo-1-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2/c1-7-3-6-2-4(7)5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUVICGLBCCTDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361582 | |
| Record name | 5-Iodo-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71759-88-1 | |
| Record name | 5-Iodo-1-methyl-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71759-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Iodo-1-methylimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



